molecular formula C13H22ClNO2 B13797204 2-Adamantanecarbamic acid, ethyl ester, hydrochloride CAS No. 74525-99-8

2-Adamantanecarbamic acid, ethyl ester, hydrochloride

Cat. No.: B13797204
CAS No.: 74525-99-8
M. Wt: 259.77 g/mol
InChI Key: ITGREDGJGYQFTK-UHFFFAOYSA-N
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Description

2-Adamantanecarbamic acid, ethyl ester, hydrochloride is a chemical compound with a unique adamantane structure. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity. The compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride typically involves the esterification of 2-Adamantanecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions usually include heating under reflux with a mineral acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanecarbamic acid, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The adamantane structure provides stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Adamantanecarboxylic acid: The parent carboxylic acid of the ester.

    2-Adamantanemethanol: The reduced form of the ester.

    Adamantane: The basic hydrocarbon structure.

Uniqueness

2-Adamantanecarbamic acid, ethyl ester, hydrochloride is unique due to its ester functional group, which provides different reactivity compared to its parent carboxylic acid and alcohol derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

74525-99-8

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

ethyl N-(2-adamantyl)carbamate;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H,14,15);1H

InChI Key

ITGREDGJGYQFTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2CC3CC(C2)CC1C3.Cl

Origin of Product

United States

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